(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Brand Name:
Vulcanchem
CAS No.:
63358-12-3
VCID:
VC0200971
InChI:
InChI=1S/C26H34O11/c1-34-18-7-12(4-5-16(18)29)21-15-9-17(30)19(35-2)8-13(15)6-14(10-27)22(21)26(36-3)25(33)24(32)23(31)20(11-28)37-26/h4-5,7-9,14,20-25,27-33H,6,10-11H2,1-3H3/t14-,20+,21-,22?,23+,24-,25+,26+/m0/s1
SMILES:
COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O
Molecular Formula:
C26H34O11
Molecular Weight:
522.5 g/mol
(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
CAS No.: 63358-12-3
Reference Standards
VCID: VC0200971
Molecular Formula: C26H34O11
Molecular Weight: 522.5 g/mol
CAS No. | 63358-12-3 |
---|---|
Product Name | (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
Molecular Formula | C26H34O11 |
Molecular Weight | 522.5 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C26H34O11/c1-34-18-7-12(4-5-16(18)29)21-15-9-17(30)19(35-2)8-13(15)6-14(10-27)22(21)26(36-3)25(33)24(32)23(31)20(11-28)37-26/h4-5,7-9,14,20-25,27-33H,6,10-11H2,1-3H3/t14-,20+,21-,22?,23+,24-,25+,26+/m0/s1 |
Standard InChIKey | VRDFUQQTQIRXIH-NTECBOFFSA-N |
Isomeric SMILES | COC1=C(C=C2[C@@H](C([C@@H](CC2=C1)CO)[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O |
SMILES | COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES | COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O |
Appearance | Powder |
PubChem Compound | 180275 |
Last Modified | Nov 13 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume